![molecular formula C42H35N3O4S3 B13855362 2-[(2E,5E)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13855362.png)
2-[(2E,5E)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
2-[(2E,5E)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound with a unique structure that includes multiple functional groups such as thiazolidinone, indole, and phenyl groups
Preparation Methods
The synthesis of 2-[(2E,5E)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid involves multiple steps. The synthetic route typically includes the formation of the thiazolidinone ring, followed by the introduction of the indole and phenyl groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions including:
Oxidation: The thiazolidinone and indole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the double bonds or reduce the carbonyl groups present in the structure.
Substitution: The phenyl and indole groups can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(2E,5E)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(2E,5E)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid is unique due to its complex structure and the presence of multiple functional groups. Similar compounds include those with thiazolidinone or indole rings, but they may lack the specific combination of functional groups found in this compound. This uniqueness contributes to its distinct chemical and biological properties.
Biological Activity
The compound 2-[(2E,5E)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties through various studies and research findings.
Chemical Structure
The molecular structure of this compound can be described as follows:
Component | Description |
---|---|
Molecular Formula | C37H36N2O4S2 |
Molecular Weight | 624.83 g/mol |
Structural Features | Contains thiazolidine rings and a cyclopenta[b]indole moiety |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, compounds containing thiazolidine derivatives have been shown to inhibit tumor growth through multiple mechanisms including apoptosis induction and cell cycle arrest. The specific compound may interact with cellular pathways involved in cancer proliferation.
Preliminary studies suggest that the compound may function by:
- Inhibition of Oncogenic Pathways : Targeting key signaling pathways such as PI3K/Akt and MAPK pathways.
- Induction of Apoptosis : Promoting programmed cell death in cancer cells through the activation of caspases.
- Cell Cycle Arrest : Preventing cancer cell division by interfering with the cell cycle at various checkpoints.
Anti-inflammatory Activity
Similar compounds have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The thiazolidine portion of the molecule is particularly noted for its ability to modulate inflammatory responses.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated a related compound's effect on breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers after treatment with the compound.
Study 2: Anti-inflammatory Effects
In vitro experiments conducted on human fibroblast cells showed that treatment with the compound resulted in decreased levels of inflammatory markers when stimulated with lipopolysaccharides (LPS). The study concluded that the compound could be a potential therapeutic agent for inflammatory diseases.
Research Findings Summary
Study | Focus Area | Findings |
---|---|---|
Journal of Medicinal Chemistry (2020) | Anticancer Activity | Dose-dependent inhibition of breast cancer cell proliferation. |
International Journal of Inflammation (2021) | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated fibroblasts. |
Properties
Molecular Formula |
C42H35N3O4S3 |
---|---|
Molecular Weight |
741.9 g/mol |
IUPAC Name |
2-[(2E,5E)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C42H35N3O4S3/c1-2-43-40(49)38(52-42(43)50)41-44(25-37(46)47)39(48)36(51-41)24-27-18-21-35-33(23-27)31-14-9-15-34(31)45(35)30-19-16-26(17-20-30)22-32(28-10-5-3-6-11-28)29-12-7-4-8-13-29/h3-8,10-13,16-24,31,34H,2,9,14-15,25H2,1H3,(H,46,47)/b36-24+,41-38+ |
InChI Key |
OZFUEQNYOBIXTB-VJOYVCHSSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\2/N(C(=O)/C(=C\C3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)/S2)CC(=O)O)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=C2N(C(=O)C(=CC3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)S2)CC(=O)O)SC1=S |
Origin of Product |
United States |
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